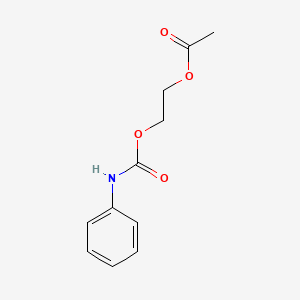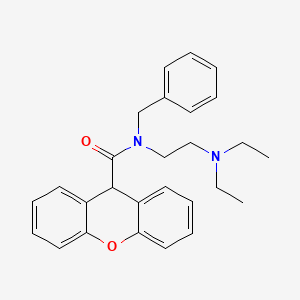
Benzo(f)quinoline, 1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(f)quinoline, 1-methyl- is a heterocyclic aromatic compound that belongs to the family of quinolines. It is characterized by a fused benzene and pyridine ring system with a methyl group attached to the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline, 1-methyl- can be achieved through various methods. One common approach involves the Friedländer synthesis, which utilizes 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic amine under basic conditions .
Industrial Production Methods
Industrial production of Benzo(f)quinoline, 1-methyl- often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts such as palladium or copper in cross-coupling reactions has been reported. Additionally, microwave-assisted synthesis and solvent-free conditions are explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Benzo(f)quinoline, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学研究应用
Benzo(f)quinoline, 1-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and DNA intercalators.
Industry: It is utilized in the production of dyes, pigments, and polymers
作用机制
The mechanism of action of Benzo(f)quinoline, 1-methyl- involves its interaction with various molecular targets. For instance, in medicinal applications, it can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest .
相似化合物的比较
Benzo(f)quinoline, 1-methyl- can be compared with other quinoline derivatives such as:
Quinoline: Lacks the fused benzene ring and methyl group.
Isoquinoline: Has a different ring fusion pattern.
Benzo(h)quinoline: Has the benzene ring fused at a different position.
1-Methylisoquinoline: Similar structure but with the methyl group on the isoquinoline ring.
The uniqueness of Benzo(f)quinoline, 1-methyl- lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
属性
CAS 编号 |
604-49-9 |
|---|---|
分子式 |
C14H11N |
分子量 |
193.24 g/mol |
IUPAC 名称 |
1-methylbenzo[f]quinoline |
InChI |
InChI=1S/C14H11N/c1-10-8-9-15-13-7-6-11-4-2-3-5-12(11)14(10)13/h2-9H,1H3 |
InChI 键 |
DRYQGJXUTJRTGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=C1)C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)





![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)



![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)


